molecular formula C20H21ClN4O2S B5005775 N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea

N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea

Cat. No.: B5005775
M. Wt: 416.9 g/mol
InChI Key: VLTCFEGFAYNYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-chlorophenyl)urea is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.1073748 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, this compound can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, it may bind to specific proteins, altering their conformation and activity, which can influence cellular signaling pathways and gene expression .

Cellular Effects

The effects of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death .

Molecular Mechanism

At the molecular level, N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . Additionally, it can modulate gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

The temporal effects of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound can result in changes in cellular function, such as altered cell proliferation rates and metabolic activity . These effects are crucial for determining the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

In animal models, the effects of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for establishing safe and effective therapeutic regimens.

Metabolic Pathways

N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism and energy production . Additionally, it may affect the levels of key metabolites, such as ATP and NADH, which are critical for cellular energy homeostasis .

Transport and Distribution

The transport and distribution of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(3-chlorophenyl)urea is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-3-13(2)16-9-4-5-10-17(16)27-12-18-24-25-20(28-18)23-19(26)22-15-8-6-7-14(21)11-15/h4-11,13H,3,12H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTCFEGFAYNYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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